2-hydroxyethyl Pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

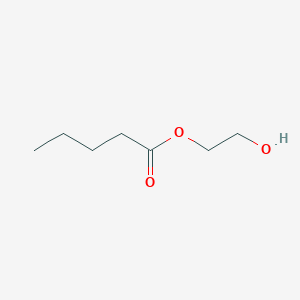

2-Hydroxyethyl Pentanoate, also known as ethyl 2-hydroxypentanoate, is an ester compound with the molecular formula C7H14O3. It is characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COO-). This compound is commonly used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl Pentanoate can be synthesized through the esterification reaction between pentanoic acid and 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of distillation techniques helps in the separation and purification of the ester product from the reaction mixture.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is the most fundamental reaction for esters. For 2-hydroxyethyl pentanoate, both acidic and basic conditions yield distinct products:

Acid-Catalyzed Hydrolysis

Conditions : H₂O, H⁺ (e.g., HCl) at reflux.

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water.

-

Deprotonation to form a tetrahedral intermediate.

-

Cleavage of the ester bond to release pentanoic acid and ethylene glycol .

Reaction :

2 Hydroxyethyl pentanoate+H2OH+Pentanoic acid+Ethylene glycol

Base-Catalyzed Hydrolysis (Saponification)

Conditions : NaOH/H₂O, followed by H⁺ workup.

Mechanism :

-

Hydroxide attack at the carbonyl carbon.

-

Formation of a carboxylate intermediate.

Reaction :

2 Hydroxyethyl pentanoate+NaOH→Sodium pentanoate+Ethylene glycol

Sodium pentanoateH+Pentanoic acid

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Catalyst | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (H₂O/H⁺) | HCl | Pentanoic acid, Ethylene glycol | ~85 | |

| Basic (NaOH) | NaOH | Sodium pentanoate | ~95 |

Transesterification

This compound reacts with alcohols under catalytic conditions to form new esters:

Conditions : ROH (e.g., methanol), acid (H⁺) or base (NaOR) catalyst.

Mechanism :

Reaction :

2 Hydroxyethyl pentanoate+MeOHH+Methyl pentanoate+Ethylene glycol

Key Finding :

-

Reactions with ethanol in the presence of tetraethylammonium iodide yield disproportionation products (e.g., ethylene glycol diesters) under prolonged conditions .

Oxidation Reactions

The hydroxyl group in the ethylene moiety can undergo oxidation:

Conditions : KMnO₄/H⁺, CrO₃, or enzymatic systems.

Products :

-

Mild oxidation yields glyoxylic acid derivatives.

-

Strong oxidation cleaves the glycol to oxalic acid.

Reaction :

2 Hydroxyethyl pentanoateKMnO4/H+Pentanoic acid+Oxalic acid

Thermal Decomposition

At elevated temperatures (>150°C), the ester undergoes pyrolysis:

Products :

-

Pentanoic acid (via elimination of ethylene oxide).

-

Alkenes (e.g., ethylene) as gaseous byproducts.

Mechanism :

-

Retro-ene reaction pathway.

-

Cleavage of the ester bond with β-hydrogen transfer.

Reactions with Acid Anhydrides

In the presence of acid anhydrides (e.g., acetic anhydride), the hydroxyl group undergoes acetylation:

Conditions : Acetic anhydride, catalytic H⁺.

Product :

2 Acetoxyethyl pentanoate+Acetic acid

Table 2: Functional Group Reactivity

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Hydroxyl Acetylation | Acetic anhydride | Acetylated ester | Protecting group chemistry |

| Ester Cleavage | LiAlH₄ | 1,2-Ethanediol, Pentanol | Reduction to alcohols |

Enzymatic Reactions

Lipases (e.g., Candida antarctica) catalyze stereoselective hydrolysis or synthesis:

Example :

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Role as a Reagent:

2-Hydroxyethyl Pentanoate serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various chemical derivatives and compounds through reactions such as:

- Esterification: It can be synthesized from pentanoic acid and 2-hydroxyethanol using acid catalysts like sulfuric acid, facilitating the formation of ester bonds .

- Transesterification: This process allows for the conversion of this compound into other esters, expanding its utility in synthetic chemistry .

Table 1: Synthetic Routes and Reaction Conditions

| Reaction Type | Reactants | Catalyst | Conditions |

|---|---|---|---|

| Esterification | Pentanoic Acid + 2-Hydroxyethanol | Sulfuric Acid | Reflux |

| Transesterification | This compound + Alcohols | None (base catalyzed) | Varies |

Biological Applications

Biocompatibility:

Due to its hydroxyl and ester functional groups, this compound is investigated for use in biocompatible materials. These materials are essential for applications in drug delivery systems and tissue engineering .

Case Study: Drug Delivery Systems

Research has demonstrated that this compound can be incorporated into polymer matrices for controlled drug release. Its biocompatibility allows for sustained release profiles which are crucial for therapeutic applications .

Sustainability:

The incorporation of bio-renewable resources such as fatty acids into polymers derived from this compound has been studied to enhance sustainability in material production. This approach not only reduces reliance on fossil fuels but also promotes the use of biodegradable materials .

Wirkmechanismus

The mechanism of action of 2-Hydroxyethyl Pentanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems or chemical environments.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxyethyl Pentanoate can be compared with other similar esters, such as:

Ethyl Acetate: A common ester with a simpler structure, used as a solvent in various applications.

Methyl Butyrate: Known for its fruity odor, used in flavorings and fragrances.

Ethyl Propanoate: Another ester with similar properties, used in the production of perfumes and as a solvent.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an ester functional group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler esters.

Eigenschaften

IUPAC Name |

2-hydroxyethyl pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-7(9)10-6-5-8/h8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNKWCJODVREDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.